molecular formula C12H20ClNO3 B1622014 2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenol hydrochloride CAS No. 2829-92-7

2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenol hydrochloride

Cat. No.: B1622014
CAS No.: 2829-92-7
M. Wt: 261.74 g/mol
InChI Key: BWPFJUMQTZKGAW-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenol hydrochloride is a chemical compound with the molecular formula C₁₂H₂₀ClNO₃. It is known for its applications in various fields, including medicine and scientific research. This compound is often used in drug development and clinical trials due to its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenol hydrochloride typically involves the reaction of 2-hydroxyphenol with 3-chloro-2-hydroxypropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-hydroxyphenol attacks the carbon atom of the chloro group in 3-chloro-2-hydroxypropylamine, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl or amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinones, while reduction reactions produce alcohols.

Scientific Research Applications

2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as asthma, chronic obstructive pulmonary disease, and heart failure.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as beta-adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure .

Comparison with Similar Compounds

2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenol hydrochloride is similar to other beta-adrenergic receptor antagonists, such as propranolol and timolol. it is unique in its specific binding affinity and pharmacokinetic properties, which make it suitable for certain therapeutic applications.

List of Similar Compounds

  • Propranolol
  • Timolol
  • Atenolol
  • Metoprolol

These compounds share similar mechanisms of action but differ in their pharmacological profiles and clinical uses.

Properties

IUPAC Name

2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-10(14)8-16-12-6-4-3-5-11(12)15;/h3-6,9-10,13-15H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPFJUMQTZKGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950991
Record name 2-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2829-92-7
Record name Phenol, 2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2829-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002829927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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